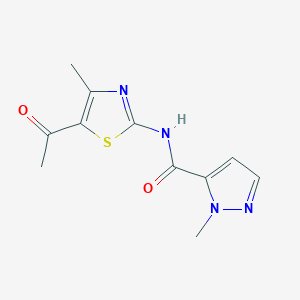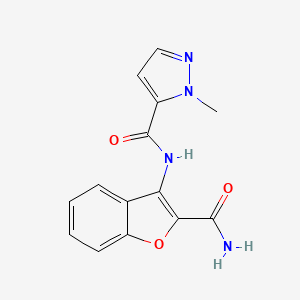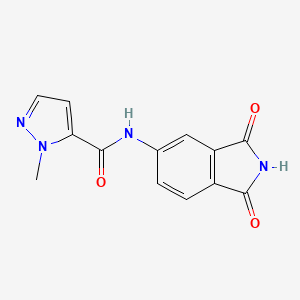
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apremilast is a phosphodiesterase 4 (PDE4) inhibitor . It is known chemically as N-{2-[(1S)-1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonyl) ethyl]-1,3-dioxo-2,3-dihydro-1H isoindol-4-yl}acetamide . Its empirical formula is C22H24N2O7S and the molecular weight is 460.5 .
Synthesis Analysis
A new protocol for the asymmetric synthesis of Apremilast has been described using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast was accordingly obtained in an overall 56% yield and with 95.5% ee .Molecular Structure Analysis
The molecular structure of Apremilast is complex, with an empirical formula of C22H24N2O7S . It contains a 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group, a 1-methyl-1H-pyrazole-5-carboxamide group, and a methylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apremilast are complex and involve several steps . The process includes hydrogenation in acetone, cyclization and acetylation followed by condensation in methyl isobutyl ketone (MIBK) and acetic acid mixture in specific volume ratios .Physical And Chemical Properties Analysis
Apremilast is a crystalline solid . It has a molecular weight of 460.5 and an empirical formula of C22H24N2O7S .科学的研究の応用
Treatment of Plaque Psoriasis
Apremilast (marketed as Otezla®) is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It was FDA-approved for treating patients with moderate to severe plaque psoriasis who may also receive phototherapy or other psoriasis treatments . Apremilast’s mechanism of action as a regulator of inflammatory signaling makes it potentially effective for other conditions such as ankylosing spondylitis, Behcet’s disease, atopic dermatitis, and ulcerative colitis.
Mediator of Inflammatory Signaling
Apremilast’s β-amino sulfone skeleton (Figure 1) places it in a class of compounds relevant to synthetic chemistry and medicinal applications. The amino group in phthalimide form is attached to a benzylic stereogenic carbon. Notably, only the (S)-enantiomer is effective for treating plaque psoriasis, necessitating efficient methods to prepare (S)-amino sulfone 1, a key intermediate for apremilast synthesis .
Challenges in Asymmetric Synthesis
The presence of the methylsulfonyl group in apremilast poses challenges for asymmetric synthesis. Biocatalytic methods like transaminase remain elusive for producing apremilast, despite their applications in preparing other chiral aliphatic amines .
作用機序
Safety and Hazards
Apremilast has some known contraindications and warnings. It is not recommended for use with strong cytochrome P450 enzyme inducers (e.g., rifampin, phenobarbital, carbamazepine, phenytoin) because loss of efficacy may occur . Cases of angioedema and anaphylaxis have been reported during post-marketing surveillance .
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-17-9(5-6-14-17)12(19)15-8-4-2-3-7-10(8)13(20)16-11(7)18/h2-6H,1H3,(H,15,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVDJQEWCNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6535286.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6535294.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6535295.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6535306.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-cyclopropylacetamide](/img/structure/B6535314.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6535320.png)



![6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535349.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535352.png)
![1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6535360.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535365.png)
